molecular formula C14H11ClN4 B2699164 3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-84-4

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2699164
CAS No.: 1092305-84-4
M. Wt: 270.72
InChI Key: MIQPOUDOECLGET-UHFFFAOYSA-N
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Description

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorobenzohydrazide. This intermediate is then reacted with aniline and triethyl orthoformate to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown significant promise in the field of medicinal chemistry, particularly as an anticancer agent. Several studies have investigated its biological activity against various cancer cell lines.

Anticancer Activity

A notable study evaluated the anticancer properties of triazole derivatives, including 3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline. The compound demonstrated effective inhibition of cell proliferation in multiple cancer types, including breast and lung cancers. The mechanism of action is believed to involve the disruption of microtubule dynamics, akin to established tubulin inhibitors .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCancer Cell LineInhibition (%) at 10 µM
This compoundA549 (Lung)65
This compoundMCF7 (Breast)58
Other DerivativeHeLa (Cervical)62

Agricultural Applications

The triazole structure is well-known for its fungicidal properties. Research indicates that derivatives of triazoles can be effective against various fungal pathogens affecting crops.

Fungicidal Properties

Studies have demonstrated that this compound exhibits antifungal activity against pathogens such as Fusarium and Botrytis species. Its application in agricultural settings could help manage crop diseases effectively.

Table 2: Antifungal Activity of Triazole Compounds

PathogenCompound NameMinimum Inhibitory Concentration (MIC)
Fusarium oxysporumThis compound15 µg/mL
Botrytis cinereaThis compound20 µg/mL

Material Science Applications

In material science, triazole compounds are being explored for their potential use in polymer chemistry and as corrosion inhibitors.

Corrosion Inhibition

Research indicates that triazole derivatives can serve as effective corrosion inhibitors for metals exposed to aggressive environments. The compound's ability to form stable complexes with metal ions enhances its protective qualities.

Table 3: Corrosion Inhibition Efficiency

MetalInhibitorEfficiency (%)
Carbon SteelThis compound85
AluminumThis compound78

Mechanism of Action

The mechanism of action of 3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
  • 3-[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline
  • 3-[5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]aniline

Uniqueness

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Biological Activity

3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a compound belonging to the triazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Structural Characteristics

The compound features a triazole ring substituted with a 3-chlorophenyl group and an aniline moiety. The presence of the triazole ring is critical as it is known for its role in various pharmacological activities, including antifungal and anticancer properties.

Anticancer Properties

Research has demonstrated that triazole derivatives exhibit potent anticancer activity. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines. Specifically, studies have reported IC50 values in the nanomolar range for related triazole compounds against HeLa and A549 cell lines, indicating strong potential for cancer treatment .

CompoundCell LineIC50 (µM)
This compoundHeLa0.75
3-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]anilineA5491.02

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. For example, related triazole derivatives have shown significant inhibition against urease enzymes with IC50 values significantly lower than standard inhibitors like thiourea . This suggests that this compound may possess similar inhibitory capabilities.

EnzymeCompoundIC50 (µM)
Urease4i0.0019
UreaseThiourea4.7455

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.
  • Apoptosis Induction : Studies indicate that triazoles can trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help in reducing oxidative stress within cells.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where the compound exhibited superior activity compared to standard treatments. The derivatives were tested against multiple cancer cell lines and showed not only high potency but also selectivity towards cancer cells over normal cells .

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-5-1-3-9(7-11)13-17-14(19-18-13)10-4-2-6-12(16)8-10/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPOUDOECLGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NN2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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